molecular formula C21H16N6 B14378400 4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole CAS No. 88596-65-0

4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole

Cat. No.: B14378400
CAS No.: 88596-65-0
M. Wt: 352.4 g/mol
InChI Key: SZLFKEFOWAWJFS-UHFFFAOYSA-N
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Description

4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole is a complex organic compound belonging to the class of 1,2,3-triazoles. These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The azide functional group (–N3) in this compound is known for its high reactivity and versatility in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of “click chemistry” reaction. This reaction is highly regioselective and efficient, often carried out under mild conditions using copper-on-charcoal as a heterogeneous catalyst . The reaction involves the cycloaddition of an azide to an alkyne, forming the triazole ring.

Industrial Production Methods: Industrial production of 1,2,3-triazoles, including this compound, often employs continuous flow conditions to enhance yield and efficiency. The use of copper nanoparticles supported on silica or other materials can minimize metal leaching and improve the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole involves its ability to participate in click chemistry reactions, particularly the CuAAC reaction. This reaction is highly efficient and selective, allowing the compound to form stable triazole rings with various substrates . The azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles through a concerted pericyclic process .

Comparison with Similar Compounds

Uniqueness: 4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole is unique due to its specific structure, which combines the reactivity of the azide group with the stability and versatility of the triazole ring. This combination makes it particularly valuable in click chemistry and bioconjugation applications .

Properties

CAS No.

88596-65-0

Molecular Formula

C21H16N6

Molecular Weight

352.4 g/mol

IUPAC Name

4-[azido(diphenyl)methyl]-5-phenyl-2H-triazole

InChI

InChI=1S/C21H16N6/c22-26-25-21(17-12-6-2-7-13-17,18-14-8-3-9-15-18)20-19(23-27-24-20)16-10-4-1-5-11-16/h1-15H,(H,23,24,27)

InChI Key

SZLFKEFOWAWJFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNN=C2C(C3=CC=CC=C3)(C4=CC=CC=C4)N=[N+]=[N-]

Origin of Product

United States

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